- Synthesis of novel analogs of acyclovir modified in the side-chain portion by reaction of guanosine with 1,3-dioxolanes, Collection Symposium Series, 1999, 2, 43-46
Cas no 91702-60-2 (N,O-Diacetate Isoacyclovir)
N,O-Diacetate Isoacyclovir structure
Product Name:N,O-Diacetate Isoacyclovir
Numero CAS:91702-60-2
MF:C12H15N5O5
MW:309.278002023697
CID:3162289
Update Time:2023-11-22
N,O-Diacetate Isoacyclovir Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[(2-acetamido-6-oxo-3H-purin-7-yl)methoxy]ethyl acetate
- UNII-Z2CR400A1J
- N-[7-[[2-(Acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]acetamide (ACI)
- 2-((2-Acetamido-6-hydroxy-7H-purin-7-yl)methoxy)ethyl acetate
- N,O-Diacetate Isoacyclovir
-
- Inchi: 1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20)
- Chiave InChI: SJBOYFXLWONEHK-UHFFFAOYSA-N
- Sorrisi: O=C1C2=C(N=CN2COCCOC(C)=O)NC(NC(C)=O)=N1
Proprietà calcolate
- Massa esatta: 309.10700
Proprietà sperimentali
- PSA: 131.95000
- LogP: 0.67700
N,O-Diacetate Isoacyclovir Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D103100-10mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 10mg |
$ 415.00 | 2023-09-08 | ||
| TRC | D103100-25mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 25mg |
$907.00 | 2023-05-18 | ||
| TRC | D103100-50mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 50mg |
$ 1535.00 | 2023-09-08 | ||
| TRC | D103100-100mg |
N,O-Diacetate Isoacyclovir |
91702-60-2 | 100mg |
$ 2783.00 | 2023-09-08 | ||
| A2B Chem LLC | AW53954-5mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 5mg |
$160.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-25mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 25mg |
$410.00 | 2024-07-18 | |
| A2B Chem LLC | AW53954-10mg |
Acetamide,N-[7-[[2-(acetyloxy)ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]- |
91702-60-2 | 97% | 10mg |
$244.00 | 2024-07-18 |
N,O-Diacetate Isoacyclovir Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid , Acetic anhydride Solvents: Water
Riferimento
- Synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) from guanosine, Nucleosides & Nucleotides, 1995, 14(3-5), 337-40
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Chlorobenzene
Riferimento
- Application of the transpurination reaction to synthesis of acyclic guanosine analogs, Nucleosides & Nucleotides, 1989, 8(4), 529-36
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Process for preparing 9-[(2-acetoxyethoxy)methyl]-N2-acetylgunanine as a virucide intermediate, Czechoslovakia, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Thermal 7-9 transglycosylation of purine nucleosides and their analogs, Nucleic Acids Symposium Series, 1987, 18, 45-8
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Synthesis of acyclonucleosides of imidazole and purine series, Nucleic Acids Symposium Series, 1986, 17, 5-8
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Analogs of purine nucleosides. I. Methods for synthesis of 9-(2-hydroxyethoxymethyl)guanine - acycloguanosine, Khimiko-Farmatsevticheskii Zhurnal, 1985, 19(11), 1371-5
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; rt → 110 °C; 40 h, 110 °C
Riferimento
- Synthesis of Aciclovir related substances, Jingxi Yu Zhuanyong Huaxuepin, 2013, 21(5), 37-39
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Riferimento
- A convenient synthesis of 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir) and related compounds, Chemical & Pharmaceutical Bulletin, 1988, 36(3), 1153-7
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Chlorobenzene
Riferimento
- Preparation of guanine derivatives, Poland, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ; 20 h, 100 °C
Riferimento
- Synthesis and comparative cytostatic activity of the new N-7 acyclic purine nucleoside analogues with natural N-9 regioisomers, Heterocycles, 2005, 65(4), 787-796
Metodo di produzione 12
Condizioni di reazione
Riferimento
- N-lower alkaneyl guanine derivatives and their uses, Japan, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- New Analogs of Acyclovir Substituted at the Side Chain, Nucleosides, 2007, 26(8-9), 917-920
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Regioselective synthesis of acyclovir and its various prodrugs, Synthetic Communications, 2001, 31(9), 1399-1419
Metodo di produzione 15
Condizioni di reazione
Riferimento
- A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides Starting from N2,N9-Diacetylguanine, Journal of Organic Chemistry, 1999, 64(13), 4665-4668
Metodo di produzione 16
Condizioni di reazione
1.1 Catalysts: Sodium bisulfate Solvents: Toluene ; rt → reflux
1.2 reflux; 10 h, reflux
1.2 reflux; 10 h, reflux
Riferimento
- Improvement on synthesis process of acyclovir, Huagong Shengchan Yu Jishu, 2012, 19(2), 9-11
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dimethyl sulfoxide
Riferimento
- Synthesis of nucleosides, Organic Reactions (Hoboken, 2000, 55,
N,O-Diacetate Isoacyclovir Raw materials
- Guanosine
- Guanosine, N-acetyl-,2',3',5'-triacetate
- N2,9-Diacetylguanine
- N2-Acetylguanine
- 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine
- 2-Oxa-1,4-butanediol diacetate
N,O-Diacetate Isoacyclovir Preparation Products
N,O-Diacetate Isoacyclovir Letteratura correlata
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
91702-60-2 (N,O-Diacetate Isoacyclovir) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso